BE“GHE Foundational & Exploratory

Check Availability & Pricing

H-89 Dihydrochloride: A Technical Guide for
Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: H-89 Dihydrochloride

Cat. No.: B1663607

An in-depth examination of the potent protein kinase A inhibitor, H-89 Dihydrochloride, for
researchers, scientists, and drug development professionals. This guide covers its core
attributes, mechanism of action, target selectivity, and detailed experimental protocols.

H-89 Dihydrochloride is a well-characterized, cell-permeable, and reversible inhibitor of
cAMP-dependent protein kinase (PKA).[1][2] It acts as a potent, ATP-competitive inhibitor,
making it a valuable tool for investigating PKA-mediated signaling pathways.[1][2] This
technical guide provides comprehensive information on its properties and applications in
research.

Core Compound Properties

A summary of the key physicochemical properties of H-89 Dihydrochloride is presented
below. It is important to note the distinction in CAS numbers between the dihydrochloride salt
and the free base form of the compound.
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Product Name

H-89 Dihydrochloride

[1]2]

N-[2-((p-

Synonyms Bromocinnamyl)amino)ethyl]-5  [1]
-isoquinolinesulfonamide 2HCI

CAS Number 130964-39-5 [31[41[5]

CAS Number (Free Base) 127243-85-0 [5]

Molecular Formula

C20H20BrNzO2S - 2HCI

[1](6]

Molecular Weight 519.28 g/mol [11[4115]

Purity 298% (HPLC) [4]
Soluble in DMSO (up to 100

Solubility mg/ml) and Water (up to 25 [5][6]
mM)
Store at -20°C. Stock solutions

Storage are stable for up to 4 months [2][6]

at 4°C.

Mechanism of Action and Target Selectivity

H-89 Dihydrochloride functions by competitively binding to the ATP pocket on the catalytic
subunit of PKA, thereby preventing the phosphorylation of its downstream substrates.[2] While
it is a potent and selective inhibitor of PKA, it also exhibits inhibitory activity against other
kinases, typically at higher concentrations.[2] The selectivity of H-89 Dihydrochloride across a
panel of kinases is detailed below.
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Target Kinase Ki (nM) ICs0 (NM) Citations
PKA 48 ~50 - 135 [1]12]16]
S6K1 - 80

MSK1 - 120

ROCK-II - 270 [1]
PKG - ~500 [2]
PKCu - ~500 2]
PKBa - 2600

MAPKAP-K1b - 2800

CaM Kinase Il 29,700 - [1]
Casein Kinase | 38,300 - [1]
MLCK 28,300 - [1]
PKC 31,700 - [1]

The cAMPIPKA Signaling Pathway

H-89 Dihydrochloride is a critical tool for dissecting the cAMP/PKA signaling cascade. This
pathway is initiated by the binding of extracellular signals to G-protein coupled receptors
(GPCRs), leading to the activation of adenylyl cyclase and the subsequent production of CAMP.
cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the
catalytic subunits, which can then phosphorylate a multitude of downstream targets, including
the transcription factor CREB (CAMP response element-binding protein). H-89 directly inhibits
the PKA catalytic subunit, blocking all subsequent downstream events.
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Diagram 1: The cAMP/PKA signaling pathway and the inhibitory action of H-89.

Experimental Protocols

H-89 Dihydrochloride can be utilized in a variety of experimental settings to probe PKA
function. Below are detailed protocols for a cell-based assay and an in vitro kinase assay.

Cell-Based Assay: Inhibition of Forskolin-Induced CREB
Phosphorylation

This protocol describes how to assess the inhibitory effect of H-89 on PKA activity in a cellular
context by measuring the phosphorylation of a known PKA substrate, CREB, via Western
blotting. Forskolin is used to directly activate adenylyl cyclase, leading to a robust increase in
cAMP and subsequent PKA activation.
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Diagram 2: Experimental workflow for assessing H-89-mediated inhibition of CREB
phosphorylation.

Materials:

H-89 Dihydrochloride

Dimethyl sulfoxide (DMSO)

Cell line of interest (e.g., SKNMC cells)

Appropriate cell culture medium and reagents

Forskolin

Phosphate-buffered saline (PBS)

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
BCA Protein Assay Kit

SDS-PAGE and Western blotting equipment

Primary antibodies: anti-phospho-CREB (Ser133), anti-total CREB
Secondary antibody (HRP-conjugated)

Chemiluminescent substrate

Procedure:

Stock Solution Preparation: Prepare a 20 mM stock solution of H-89 Dihydrochloride by
dissolving 5.19 mg in 0.5 mL of DMSO.[2] Store at -20°C.

Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow,
typically for 24 hours.

Pre-treatment: The following day, dilute the H-89 stock solution in a cell culture medium to
the desired final working concentration (e.g., 10 uM to 30 uM).[2] Remove the old medium
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from the cells and replace it with the H-89-containing medium. Incubate for 30 minutes at
37°C.[2]

Stimulation: Prepare a stock solution of Forskolin in DMSO. Add Forskolin directly to the
medium to a final concentration of 30 uM and incubate for an additional 10 minutes at 37°C.

[2]

Cell Lysis: Immediately after stimulation, place the culture dish on ice, aspirate the medium,
and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and
transfer the lysate to a microcentrifuge tube.

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein
concentration of the supernatant using a BCA assay.

Western Blotting: Normalize protein samples, prepare them with Laemmli buffer, and resolve
them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

Antibody Incubation: Block the membrane and probe with primary antibodies against
phospho-CREB (Serl133) and total CREB overnight. The total CREB serves as a loading
control for the CREB protein itself.

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated
secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging
system.

Analysis: Quantify the band intensities for phospho-CREB and total CREB. A successful
experiment will show a significant decrease in the phospho-CREB/total CREB ratio in H-89-
treated samples compared to the Forskolin-only control.

In Vitro Kinase Assay

This protocol provides a general framework for assessing the direct inhibitory effect of H-89 on
PKA activity in a cell-free system.

Materials:

e H-89 Dihydrochloride
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Recombinant active PKA catalytic subunit
PKA substrate (e.g., Kemptide or a recombinant protein substrate)

ATP (including radiolabeled [y-32P]ATP for radiometric assays or unlabeled for other
detection methods)

Kinase reaction buffer (e.g., 40 mM Tris-HCI pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA)

Method for detecting substrate phosphorylation (e.g., phosphocellulose paper for radiometric
assays, phosphospecific antibodies for ELISA/Western blot, or ADP-Glo™ Kinase Assay)

Procedure:

Prepare H-89 Dilutions: Prepare a series of dilutions of H-89 Dihydrochloride in the kinase
reaction buffer to determine the ICso value.

Kinase Reaction Setup: In a microcentrifuge tube or multi-well plate, combine the kinase
reaction buffer, the PKA substrate, and the desired concentration of H-89 (or vehicle control).

Initiate Reaction: Add recombinant PKA to the mixture and pre-incubate for 5-10 minutes at
30°C.

Start Phosphorylation: Initiate the phosphorylation reaction by adding ATP. The final
concentration of ATP should ideally be close to the Km of PKA for ATP if determining
competitive inhibition.

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes),
ensuring the reaction is in the linear range.

Terminate Reaction: Stop the reaction by adding a stop solution (e.g., EDTA for chelation of
Mg2*, or SDS-PAGE loading buffer).

Detection and Analysis: Detect the amount of phosphorylated substrate using your chosen
method. For radiometric assays, spot the reaction mixture onto phosphocellulose paper,
wash away unincorporated [y-32P]ATP, and measure the remaining radioactivity. For
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antibody-based methods, proceed with ELISA or Western blot protocols. Plot the percentage
of kinase activity against the logarithm of H-89 concentration to calculate the ICso value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [H-89 Dihydrochloride: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663607#h-89-dihydrochloride-cas-number-and-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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